1-Bromo-3,3-dimethyl-butan-2-ol
Overview
Description
1-Bromo-3,3-dimethyl-butan-2-ol is an organic compound with the molecular formula C₆H₁₃BrO It is a brominated alcohol, characterized by a bromine atom attached to a carbon chain that also contains a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3,3-dimethyl-butan-2-ol can be synthesized through several methods:
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Bromination of 3,3-dimethyl-2-butanol: : This method involves the bromination of 3,3-dimethyl-2-butanol using a brominating agent such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). The reaction typically occurs under mild conditions, often at room temperature, and yields the desired brominated alcohol.
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Grignard Reaction: : Another method involves the reaction of 3,3-dimethyl-2-butanone with a Grignard reagent such as methylmagnesium bromide (CH₃MgBr). This reaction forms an intermediate, which is then treated with a brominating agent to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,3-dimethyl-butan-2-ol undergoes various chemical reactions, including:
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Substitution Reactions: : The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻), leading to the formation of 3,3-dimethyl-2-butanol.
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Elimination Reactions: : Under basic conditions, the compound can undergo elimination to form alkenes, such as 3,3-dimethyl-1-butene.
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Oxidation Reactions: : The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: 3,3-dimethyl-2-butanol.
Elimination: 3,3-dimethyl-1-butene.
Oxidation: 3,3-dimethyl-2-butanone.
Scientific Research Applications
1-Bromo-3,3-dimethyl-butan-2-ol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be a precursor in the synthesis of pharmaceutical agents.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound’s reactivity makes it useful in studying enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-bromo-3,3-dimethyl-butan-2-ol involves its reactivity as a brominated alcohol. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or elimination. These reactions are facilitated by the compound’s molecular structure, which allows for the formation of stable intermediates and transition states.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2-butanol: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromo-2-methyl-2-propanol: Similar structure but with different steric and electronic properties.
2-Bromo-2-methylpropane: A simpler brominated compound without the hydroxyl group.
Uniqueness
1-Bromo-3,3-dimethyl-butan-2-ol is unique due to the presence of both a bromine atom and a hydroxyl group on a branched carbon chain. This combination of functional groups allows for a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-3,3-dimethylbutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-6(2,3)5(8)4-7/h5,8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYDQBZCRDQYSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432801, DTXSID701306527 | |
Record name | 1-bromo-3,3-dimethyl-butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-3,3-dimethyl-2-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1438-13-7, 117658-14-7 | |
Record name | 1-Bromo-3,3-dimethyl-2-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1438-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-bromo-3,3-dimethyl-butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-3,3-dimethyl-2-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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